

# Comprehensive Technical Guide: Octahydro-1H-isoindol-5-ol Hydrochloride

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## Compound of Interest

**Compound Name:** *octahydro-1H-isoindol-5-ol hydrochloride*

**CAS No.:** *1263365-47-4*

**Cat. No.:** *B3023470*

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## Executive Summary

**Octahydro-1H-isoindol-5-ol hydrochloride** (CAS: 1430327-93-7; stereoisomeric CAS: 52865-10-8) is a highly specialized bicyclic aliphatic amine salt utilized extensively in medicinal chemistry[1][2]. As a rigid spirocyclic/bicyclic scaffold, it serves as a critical intermediate in the synthesis of complex therapeutics, including antibody-drug conjugates (ADCs) and effector T-cell activators[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, with a specific focus on melting point determination via thermal analysis, stability kinetics, and self-validating experimental protocols designed for drug development professionals.

## Physicochemical Profiling

The structural rigidity of the octahydro-1H-isoindole core imparts unique conformational properties to drug candidates, often improving target binding affinity and metabolic stability. The hydrochloride salt form is specifically chosen to mitigate the inherent oxidative liability of the secondary amine and to enhance aqueous solubility.

## Quantitative Data Summary

Property	Value / Specification
IUPAC Name	Octahydro-1H-isoindol-5-ol hydrochloride
CAS Registry Numbers	1430327-93-7[1]; 52865-10-8 (Stereospecific)[2]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> ClNO[2]
Molecular Weight	177.67 g/mol [2]
Appearance	White to off-white solid/powder[1][3]
Predicted Boiling Point	356.3 ± 35.0 °C (Free base equivalent)[4]
Storage Conditions	2-8°C, sealed in a dry, inert atmosphere[2][4]

## Melting Point & Thermal Analysis (DSC)

For pharmaceutical intermediates, the melting point is not merely a physical constant; it is a critical quality attribute (CQA) indicative of polymorphic purity and crystalline lattice strength. Because hydrochloride salts of aliphatic amines can undergo thermal degradation (loss of HCl) near their melting points, traditional capillary melting point apparatuses often yield broad, inaccurate ranges.

Therefore, Differential Scanning Calorimetry (DSC) is the authoritative method for characterizing the thermal transitions of **octahydro-1H-isoindol-5-ol hydrochloride**.

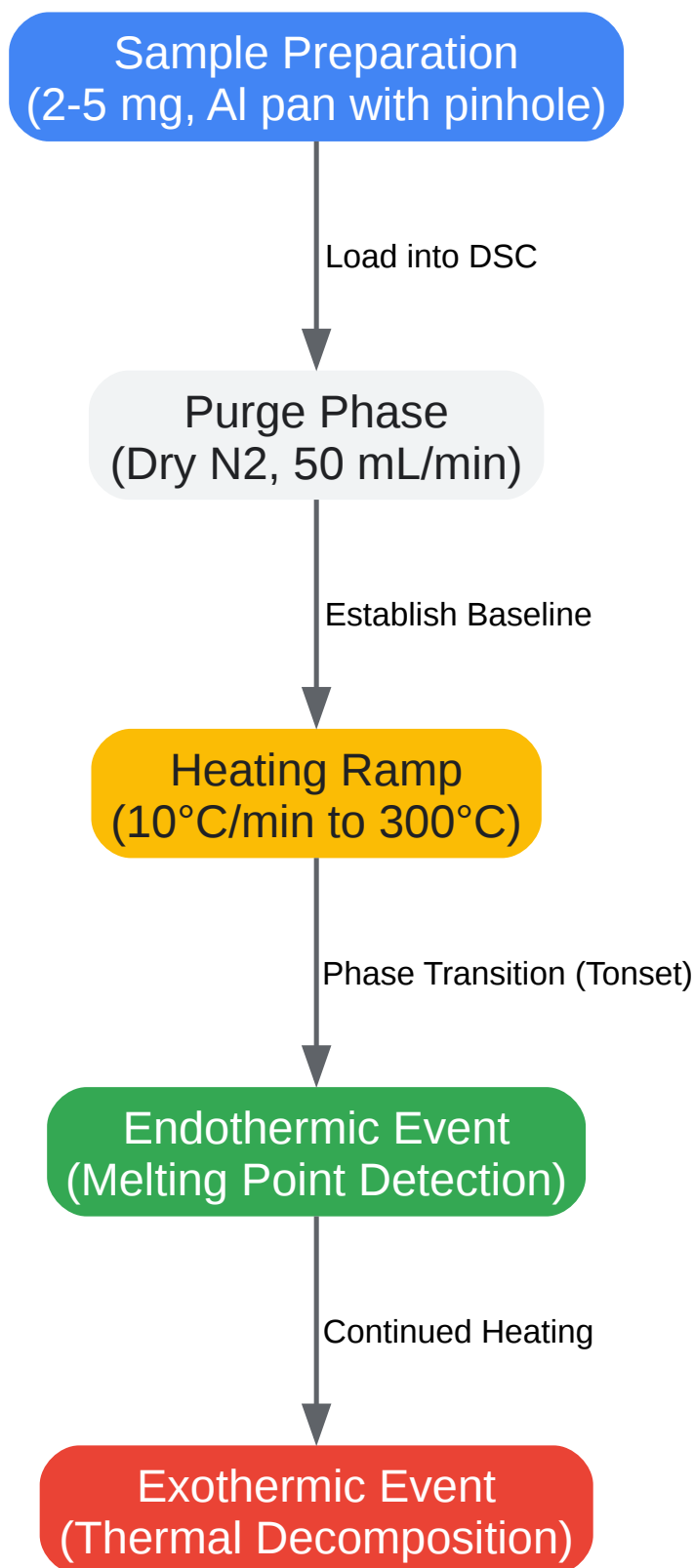
## Causality in Experimental Design

- Nitrogen Purging: A dry N<sub>2</sub> atmosphere is mandatory. Oxygen at elevated temperatures will induce oxidative degradation of the secondary amine before true melting occurs, confounding the endothermic signal.
- Heating Rate: A controlled ramp of 10°C/min balances thermal equilibration with the need to outpace slow, low-temperature decomposition kinetics.

## Protocol: Self-Validating DSC Workflow

System Suitability: Prior to sample analysis, validate the DSC using an Indium standard (Melting Point: 156.6°C,  $\Delta H$ : 28.45 J/g). Acceptance criteria:  $\pm 0.5^\circ\text{C}$  for temperature and  $\pm 1\%$  for enthalpy.

- Sample Preparation: Accurately weigh 2.0–5.0 mg of **octahydro-1H-isoindol-5-ol hydrochloride** into a standard aluminum DSC pan.
- Crimping: Crimp the pan with a pinhole lid. Rationale: The pinhole allows for the release of evolved HCl gas or moisture, preventing pan deformation which would alter thermal contact and skew the baseline.
- Purge Phase: Equilibrate the furnace at 25°C under a continuous flow of dry Nitrogen (50 mL/min) for 5 minutes.
- Thermal Ramp: Heat the sample from 25°C to 300°C at a rate of 10°C/min.
- Data Acquisition: Record the onset temperature (  $T_{\text{onset}}$  ) and the peak temperature (  $T_{\text{peak}}$  ). The  $T_{\text{onset}}$  represents the true melting point of the specific polymorph, while subsequent exothermic events indicate thermal decomposition.



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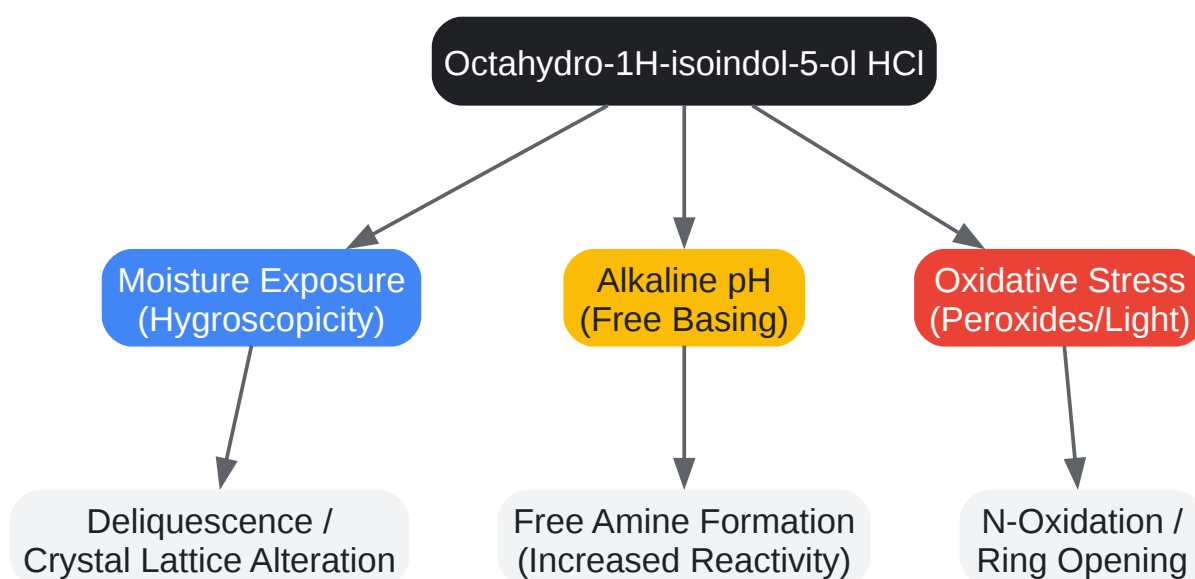
Figure 1: Standardized Differential Scanning Calorimetry (DSC) workflow for thermal profiling.

## Stability Kinetics & Degradation Pathways

The stability of **octahydro-1H-isoindol-5-ol hydrochloride** is governed by its functional groups: the secondary amine (protected as an HCl salt) and the secondary hydroxyl group. While the salt form is generally stable under standard storage conditions (2-8°C, inert atmosphere)<sup>[2][5]</sup>, it is susceptible to specific degradation pathways under stress.

### Key Degradation Vectors

- **Hygroscopicity:** Amine hydrochlorides are prone to moisture absorption. Deliquescence can lead to localized pH shifts and hydrolysis of downstream conjugated products.
- **Alkaline pH (Free Basing):** Exposure to pH > 8.0 neutralizes the hydrochloride salt, yielding the free base. The free secondary amine is highly nucleophilic and susceptible to rapid N-oxidation.
- **Oxidative Stress:** In the presence of transition metals or peroxides, the ring system can undergo oxidative cleavage or N-oxide formation.



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Figure 2: Primary degradation pathways of the octahydro-1H-isoindole scaffold under environmental stress.

## Protocol: Forced Degradation Study (ICH Q1A Aligned)

To establish a self-validating stability profile, a mass-balance forced degradation study must be executed.

System Validation: HPLC-UV/CAD (Charged Aerosol Detection) must be used. CAD is required because octahydro-1H-isoindol-5-ol lacks a strong chromophore, rendering standard UV detection unreliable for mass balance calculations.

- Acidic/Basic Stress:
  - Prepare 1 mg/mL solutions of the compound in 0.1 N HCl and 0.1 N NaOH.
  - Incubate at 60°C for 48 hours.
  - Causality: Evaluates the stability of the hydroxyl group against elimination reactions and the amine against alkaline-catalyzed oxidation.
- Oxidative Stress:
  - Prepare a 1 mg/mL solution in 3% H<sub>2</sub>O<sub>2</sub>.
  - Incubate at room temperature for 24 hours.
  - Causality: Forces the formation of N-oxides to serve as reference standards for future impurity tracking.
- Quenching & Analysis:
  - Neutralize acidic/basic samples. Quench oxidative samples with sodium bisulfite.
  - Inject into the HPLC-CAD system. A successful assay must demonstrate a mass balance of 95-105% (Peak Area of API + Peak Area of Degradants = Peak Area of Control).

## Applications in Medicinal Chemistry

The octahydro-1H-isoindol-5-ol scaffold is increasingly featured in modern patent literature. Notably, it acts as a critical building block in the synthesis of effector T-cell activators[3]. In these applications, the secondary amine is typically utilized as an attachment point for cleavable linkers, while the hydroxyl group can be functionalized to modulate the lipophilicity and target-binding kinetics of the resulting conjugate[3]. The stability of the hydrochloride salt ensures that the raw material maintains its integrity throughout complex, multi-step synthetic campaigns.

## References

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